molecular formula C42H59N2O6P B159503 [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 133733-42-3

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B159503
CAS No.: 133733-42-3
M. Wt: 718.9 g/mol
InChI Key: XWSHWHRTYRBTQU-GIIXJKFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as Pyr-1, is a phospholipid derivative that has gained significant attention in scientific research. This compound is known for its unique properties and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.

Mechanism of Action

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that can interact with proteins and other biomolecules in various ways. The pyrene moiety of this compound is highly fluorescent and can be used to monitor protein-lipid interactions. The phosphate group of this compound can interact with positively charged amino acid residues in proteins, leading to changes in protein conformation or activity. The hydrophobic tail of this compound can insert into lipid bilayers, affecting membrane fluidity and permeability.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as phospholipase A2 and protein kinase C. This compound can also affect the structure and function of cell membranes, leading to changes in cell signaling and metabolism. In vivo studies have shown that this compound can modulate immune responses and inflammation, as well as affect lipid metabolism and transport.

Advantages and Limitations for Lab Experiments

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments, including its high solubility in water and organic solvents, its fluorescent properties, and its ability to interact with proteins and lipids. However, this compound also has some limitations, such as its potential toxicity at high concentrations and its limited stability under certain conditions.

Future Directions

There are several future directions for research on [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of this compound-based drug delivery systems for targeted therapy. Another area of research is the use of this compound as a biosensor for the detection of specific analytes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves the reaction between pyrenebutyric acid and 1,2-diaminoethane, followed by esterification with 1,2-dipalmitoyl-sn-glycero-3-phosphate. The resulting compound is then treated with trimethylamine to obtain this compound. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a probe to study the interaction between proteins and phospholipids. It has also been used to investigate the role of phospholipids in membrane fusion and lipid-protein interactions. In pharmacology, this compound has shown promising results as a drug delivery system, as it can be incorporated into liposomes and targeted to specific cells or tissues. In biotechnology, this compound has been used to develop biosensors for the detection of various analytes.

Properties

133733-42-3

Molecular Formula

C42H59N2O6P

Molecular Weight

718.9 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H59N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-39(45)38(32-50-51(47,48)49-31-30-44(2,3)4)43-40(46)29-27-33-22-23-36-25-24-34-19-18-20-35-26-28-37(33)42(36)41(34)35/h17-29,38-39,45H,5-16,30-32H2,1-4H3,(H-,43,46,47,48)/b21-17+,29-27-/t38-,39+/m0/s1

InChI Key

XWSHWHRTYRBTQU-GIIXJKFXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)/C=C\C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

synonyms

N-(3-(1-pyrene)propenoyl)sphingomyelin
P3,1-SPM

Origin of Product

United States

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